An In-depth Technical Guide to N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine: Structure, Properties, and Synthetic Strategies
This technical guide provides a comprehensive overview of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine, a unique heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from analogous structures and established chemical principles to offer a robust predictive analysis of its chemical and physical properties, alongside plausible synthetic methodologies.
Molecular Structure and Chemical Identity
N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine is a substituted guanidine derivative featuring a cyclic, ylidene-containing moiety. The systematic name precisely describes its structure: a central guanidine core is substituted with a cyano group on one nitrogen and a 1-methyl-2-pyrrolidinylidene group on another. The "-ylidene" suffix signifies a double bond between the C2 carbon of the pyrrolidine ring and a nitrogen atom of the guanidine.
The planarity of the cyanoguanidine group, coupled with the pyrrolidine ring, suggests the possibility of geometric isomers (E/Z) around the C=N double bond, which could influence its crystalline structure and biological activity.
| Property | Value |
| IUPAC Name | N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine |
| Molecular Formula | C₈H₁₃N₅ |
| Molecular Weight | 179.23 g/mol |
| Canonical SMILES | CN1CCCC1=NC(=N)NC#N |
| InChI Key | (Predicted) |
| CAS Number | Not assigned |
Predicted Physicochemical Properties
The physicochemical properties of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine are predicted based on the analysis of its constituent functional groups: the polar N-cyanoguanidine moiety and the N-methylpyrrolidinylidene group.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | White to off-white crystalline solid | Similar to other N-cyanoguanidine derivatives.[1][2] |
| Melting Point | Moderately high | The presence of hydrogen bond donors and acceptors, and a planar cyanoguanidine group can lead to efficient crystal packing. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in non-polar solvents. Moderate water solubility. | The polar guanidine and cyano groups contribute to solubility in polar media. The parent cyanoguanidine (dicyandiamide) is soluble in hot water.[3] |
| pKa | Weakly basic | The guanidine group is a strong base, but the electron-withdrawing cyano group significantly reduces its basicity. N-cyanoguanidines are known to be much weaker bases than their parent guanidines.[4] |
| LogP | Low to moderate | The combination of polar and non-polar moieties suggests a balanced lipophilicity. |
| Stability | Stable under standard conditions. | Cyanoguanidine itself is stable when dry.[3] The pyrrolidinylidene linkage is generally stable but may be susceptible to hydrolysis under strong acidic or basic conditions. |
Potential Synthetic Approaches
The synthesis of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine is not explicitly described in the current literature. However, established methods for the synthesis of substituted guanidines provide a strong foundation for proposing viable synthetic routes.
Route 1: Guanylation of a Cyclic Amidine Precursor
A plausible and efficient approach involves the reaction of a suitable cyclic amidine precursor with a guanylating agent. This multi-step synthesis would begin with the readily available N-methyl-2-pyrrolidone.
Figure 1: Proposed synthetic pathway via guanylation of a cyclic amidine.
Experimental Protocol (Hypothetical):
-
Activation of N-methyl-2-pyrrolidone: N-methyl-2-pyrrolidone is treated with an activating agent such as phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O) in an anhydrous aprotic solvent (e.g., dichloromethane) to form the corresponding iminium salt intermediate.
-
Amination: The activated intermediate is then reacted in situ with a source of ammonia (e.g., gaseous ammonia or an ammonium salt) to yield 1-methyl-2-aminopyrrolidine.
-
Guanylation: The resulting cyclic amidine is subsequently reacted with a guanylating agent like dicyandiamide (cyanoguanidine) under basic conditions to afford the final product.[5] This reaction typically involves heating the reactants in a suitable solvent such as isopropanol or n-butanol.
Route 2: Condensation with a Cyanoguanidine Derivative
An alternative strategy involves the condensation of N-methyl-2-pyrrolidone with a pre-functionalized cyanoguanidine derivative.
Figure 2: Alternative synthetic pathway via condensation.
Experimental Protocol (Hypothetical):
-
Preparation of a reactive cyanoguanidine: A cyanoguanidine derivative bearing a good leaving group is synthesized.
-
Condensation: N-methyl-2-pyrrolidone is reacted with the activated cyanoguanidine derivative in the presence of a strong base to facilitate the condensation and formation of the ylidene linkage.
The synthesis of related cyclic guanidines has been achieved through palladium-catalyzed carboamination reactions, suggesting that advanced catalytic methods could also be explored for the construction of this scaffold.[6]
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH₃ | 2.8 - 3.2 | Singlet | 3H |
| Pyrrolidine CH₂ (adjacent to N) | 3.2 - 3.6 | Triplet | 2H |
| Pyrrolidine CH₂ (β to N) | 1.8 - 2.2 | Multiplet | 2H |
| Pyrrolidine CH₂ (γ to N) | 2.4 - 2.8 | Triplet | 2H |
| NH₂ | 5.0 - 7.0 | Broad Singlet | 2H |
The chemical shifts are predictions and can be influenced by the solvent and the presence of geometric isomers. For comparison, the N-methyl protons in N-methyl-2-pyrrolidone appear around 2.8 ppm.[7]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| N-CH₃ | 30 - 35 |
| Pyrrolidine CH₂ | 20 - 55 (multiple signals) |
| Guanidine C=N | 155 - 165 |
| Pyrrolidinylidene C=N | 160 - 170 |
| Cyano C≡N | 115 - 120 |
IR Spectroscopy
Infrared spectroscopy will be useful for identifying the key functional groups.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch | 3200 - 3400 | Medium, broad |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C≡N stretch (cyano) | 2150 - 2250 | Medium to strong |
| C=N stretch (guanidine/ylidene) | 1600 - 1680 | Strong |
| N-H bend | 1550 - 1650 | Medium |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) will be crucial for confirming the molecular formula. The predicted exact mass for the [M+H]⁺ ion is 180.1249.
Potential Applications and Research Interest
While specific applications for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine have not been reported, its structural motifs suggest several areas of potential interest for researchers and drug development professionals.
-
Medicinal Chemistry: The guanidine group is a common feature in many biologically active compounds.[8] N-cyanoguanidines have been investigated as antihypertensive agents and as agonists for histamine receptors.[4][9] The pyrrolidine ring is also a privileged scaffold in medicinal chemistry. The unique combination of these groups in the target molecule makes it an interesting candidate for screening in various biological assays.
-
Precursor for Heterocyclic Synthesis: The reactive nature of the cyanoguanidine and ylidene functionalities could be exploited for the synthesis of more complex heterocyclic systems.
-
Organocatalysis: Guanidine derivatives are known to be effective organocatalysts for a variety of chemical transformations due to their basicity and hydrogen-bonding capabilities.
Safety and Handling
As there is no specific safety data available for N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine, it should be handled with the care afforded to novel chemical entities. Based on related compounds, the following precautions are recommended:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the safety data sheets (SDS) of the reagents used in its synthesis for specific handling instructions.
Conclusion
N-Cyano-N'-(1-methyl-2-pyrrolidinylidene)guanidine represents an intriguing yet underexplored molecule at the intersection of guanidine and pyrrolidine chemistry. This guide has provided a detailed, predictive analysis of its structure, physicochemical properties, and potential synthetic routes based on established chemical knowledge. The proposed methodologies offer a solid starting point for the synthesis and further investigation of this compound. Its unique structural features warrant exploration for potential applications in medicinal chemistry and as a versatile building block in organic synthesis.
References
- Mori, A., Cohen, B. D., & Lowenthal, A. (Eds.). (1985). Guanidines: Historical, Biological, Biochemical, and Clinical Aspects of the Naturally Occurring Guanidino Compounds. Plenum Press.
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. (n.d.). Retrieved from [Link]
- Demjén, A., Angyal, A., Wölfling, J., & Puskás, L. G. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Advances, 8(21), 11595–11600.
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
- Product Class 13: Guanidine Deriv
- Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. Organic letters, 12(16), 3744–3747.
-
PubChem. (n.d.). Dicyandiamide. National Center for Biotechnology Information. Retrieved from [Link]
- Lesher, G. Y., & Opalka, C. J. (1981). Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines. Journal of Medicinal Chemistry, 24(4), 449–453.
- Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (2021). ChemRxiv.
- Kumar, V., Kumar, S., & Gupta, V. (2012). A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. Asian Journal of Chemistry, 24(12), 5651-5653.
- Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (2022).
- Stark, H., et al. (2009). Synthesis and Structure–Activity Relationships of Cyanoguanidine-Type and Structurally Related Histamine H4 Receptor Agonists. Journal of Medicinal Chemistry, 52(21), 6675–6686.
-
PubChem. (n.d.). N-Cyanoguanidine--N
1-(2-aminoethyl)ethane-1,2-diamine (1/1). National Center for Biotechnology Information. Retrieved from [Link] - Wang, C.-C., et al. (2021). Synthesis of Five-Membered Cyclic Guanidines via Cascade [3 + 2] Cycloaddition of α-Haloamides with Organo-cyanamides. The Journal of Organic Chemistry, 86(5), 3546–3554.
- cyanoguanidine, 461-58-5. (n.d.). The Good Scents Company.
- Process for the preparation of N-cyano-N'-methyl-N''[2-(5-methylimidazol-4-ylmethylthio)-ethyl]-guanidine. (1987).
- Synthetic accesses to biguanide compounds. (2021). Beilstein Journals.
- Physicochemical Characteristics of N'-cyano-N,N-dimethylguanidine: An In-depth Technical Guide. (n.d.). Benchchem.
- CAS 1609-07-0: N-cyano-N'-methylguanidine. (n.d.). CymitQuimica.
- Recyclization reactions of 2-(1-benzoylpyrrolidin- 2-ylidene)malononitrile. (2018).
- Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluorobor
- Synthesis of pyrrolidin-2-ylidenes and pyrrol-2-ylidenes via 1,3-dipolar cycloaddition of H-bond-assisted azomethine ylides to nitrostyrenes. (2014). Organic & Biomolecular Chemistry.
- N-Cyano-N',N''-dimethylguanidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- Chemical Properties of Guanidine (CAS 113-00-8). (n.d.). Cheméo.
- Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
- N-Cyano-N -4-pyridinyl-N -(1,2,2-trimethylpropyl)
- X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid St
- GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (2021). INEOS OPEN.
- N-Methyl-2-pyrrolidone(872-50-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2011).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 1609-07-0: N-cyano-N'-methylguanidine | CymitQuimica [cymitquimica.com]
- 3. Dicyandiamide | C2H4N4 | CID 10005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
- 6. Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Methyl-2-pyrrolidone(872-50-4) 1H NMR [m.chemicalbook.com]
- 8. ineosopen.org [ineosopen.org]
- 9. Synthesis and hypotensive activity of N-alkyl-N"-cyano-N'-pyridylguanidines - PubMed [pubmed.ncbi.nlm.nih.gov]
